Bienvenue dans la boutique en ligne BenchChem!

N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline

Medicinal Chemistry Anxiolytic Agents GABA-A Receptor Modulation

N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline (CAS 108810-87-3) is a heterocyclic aniline compound belonging to the triazolopyridazine class. It is a key synthetic intermediate, patented and utilized by American Cyanamid Company, for constructing N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas with demonstrated anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 108810-87-3
Cat. No. B012210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
CAS108810-87-3
SynonymsN-METHYL-3-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)ANILINE
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC
InChIInChI=1S/C13H13N5/c1-9-15-16-13-7-6-12(17-18(9)13)10-4-3-5-11(8-10)14-2/h3-8,14H,1-2H3
InChIKeyTZRQKMIWDSAQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline (CAS 108810-87-3): Core Intermediate for Anxiolytic and Anticonvulsant Development


N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline (CAS 108810-87-3) is a heterocyclic aniline compound belonging to the triazolopyridazine class. It is a key synthetic intermediate, patented and utilized by American Cyanamid Company, for constructing N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas with demonstrated anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties [1]. Its molecular structure (C13H13N5, MW 239.28 g/mol) integrates both a 3-methyl-1,2,4-triazolo[4,3-b]pyridazine core and an N-methylaniline donor group, providing a unique dual-modification scaffold that significantly alters the biological activity profile when compared to unsubstituted or mono-substituted analogs [1].

Why Simple Triazolopyridazine Anilines Cannot Substitute for the N,3-Dimethyl Scaffold of Compound 108810-87-3


Generic substitution within the triazolopyridazine aniline family is not viable due to the profound impact of the N-methyl and 3-methyl modifications on downstream pharmacological activity. In the foundational US4654343 patent, the most preferred compounds for anxiolytic and anticonvulsant applications explicitly contain an R1 group as a methyl substituent at the 3-position of the triazolopyridazine, combined with further N-substitution [1]. The unsubstituted parent aniline (3-methyl-6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) serves as a less active baseline. The addition of the N-methyl group in compound 108810-87-3 creates a secondary amine critical for forming urea and carbamate linkages in the final drug substances, a synthetic route that is impossible with a primary aniline. Choosing a non-N-methylated or different 3-alkyl analog would lead to a different core intermediate, ultimately yielding a final compound with an entirely different pharmacological profile and diminished therapeutic potency [1].

Quantitative Evidence for the Differentiated Role of N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline


Essential N-Methyl Substituent for Potent Anxiolytic and Anticonvulsant Drug Class Synthesis

The N-methyl modification in compound 108810-87-3 is chemically required to synthesize the most potent class of patented N-substituted urea and carbamate anxiolytics. The patent US4654343A explicitly discloses that the most preferred compounds, which demonstrate superior inhibition of [³H]diazepam binding, have an R1 substituent as methyl on the triazolopyridazine ring and are derived from an N-alkylated aniline [1]. Using the non-N-methylated amine intermediate (3-methyl-6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) instead of compound 108810-87-3 would prohibit the synthesis of the most active N,N-disubstituted urea and carbamate targets, which are reported to have IC50 values in the nanomolar range for the benzodiazepine binding site [1], [2]. A direct comparison of synthetic routes shows that the dimethyl precursor 108810-87-3 leads to final drug candidates with a quantifiably higher affinity for CNS targets than those derived from its demethylated counterpart [1].

Medicinal Chemistry Anxiolytic Agents GABA-A Receptor Modulation Anticonvulsant Drug Discovery

Differentiated Synthetic Utility in N-Alkylation vs. N-Acylation Pathways for CNS Drug Libraries

The N-methylaniline motif of compound 108810-87-3 provides a protected secondary amine handle that streamlines the synthesis of diverse CNS drug libraries via N-alkylation, a pathway unavailable to the corresponding primary aniline. In synthetic procedures, the target compound is prepared via hydrolysis of N-methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, demonstrating its role as a stable, isolable intermediate for subsequent N-alkylation reactions [1]. This differentiated reactivity enables the introduction of a wide variety of alkyl, cycloalkyl, and heteroalkyl groups (R3) to the aniline nitrogen, significantly expanding chemical diversity. The primary amine baseline, in contrast, would require a less efficient protection/deprotection sequence or lead to mixtures of products. This enhanced synthetic versatility is a quantifiable advantage, granting access to a broader patent space and a larger array of final compounds for biological screening [1].

Synthetic Chemistry Drug Design Kinase Inhibitors Compound Library Synthesis

Critical Physicochemical Modulator for CNS Drug-Like Properties

The N-methylation in compound 108810-87-3 directly lowers the hydrogen bond donor (HBD) count from 2 (in the primary aniline) to 1, which is a well-established strategy for improving passive CNS permeability. Calculated properties for the target compound show a LogP of 1.8, a topological polar surface area (tPSA) of 55.1 Ų, and a melting point of 223-226 °C [1]. The reduction in HBD count decreases the polarity and increases the lipophilicity relative to the primary aniline analog, potentially enhancing blood-brain barrier penetration for CNS-targeted drug candidates. This shift is consistent with the medicinal chemistry principle that reducing HBD count can improve passive permeability and oral bioavailability, a critical advantage in anxiolytic and anticonvulsant drug development [1].

Pharmacokinetics CNS Drug Delivery Medicinal Chemistry Physicochemical Property Optimization

Proven Application Scenarios for N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline in CNS Drug Research and Chemical Synthesis


Synthesis of High-Affinity Benzodiazepine Receptor Ligands for Anxiolytic and Anticonvulsant Screening

The primary use case established by US4654343 is the synthesis of N-substituted urea and carbamate derivatives that act as potent anxiolytics and anticonvulsants. Compound 108810-87-3 is the requisite alkylated aniline to create the most active final compounds, which display strong inhibition of [³H]diazepam binding at the GABA-A receptor complex [1]. Laboratories developing novel anxiolytics or antiepileptics should source this intermediate to directly enter the most productive chemical space defined in the patent literature.

Intermediate for CNS-Focused Compound Library Construction via Late-Stage N-Alkylation

In drug discovery, the ability to perform late-stage diversification is critical. Compound 108810-87-3, with its secondary amine handle, allows for the rapid parallel synthesis of CNS-focused libraries through simple N-alkylation chemistry, as described in the patent's synthetic examples [1]. This approach is synthetically superior to using a primary aniline precursor, enabling a wider exploration of structural analogs with optimal CNS pharmacokinetic profiles.

Starting Material for the Development of Novel Sedative-Hypnotic and Muscle Relaxant Agents

Beyond anxiolytic and anticonvulsant applications, the patent literature explicitly claims the final compounds derived from this intermediate as sedative-hypnotic and skeletal muscle relaxant agents [1]. Research groups investigating treatments for insomnia or muscle spasticity can utilize compound 108810-87-3 as a key building block to generate new chemical entities targeting these therapeutic indications.

Quote Request

Request a Quote for N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.